1-Iodo-4-(methoxymethoxy)-2-methylbenzene
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Overview
Description
1-Iodo-4-(methoxymethoxy)-2-methylbenzene is an organic compound characterized by the presence of an iodine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-4-(methoxymethoxy)-2-methylbenzene typically involves the iodination of 4-(methoxymethoxy)-2-methylbenzene. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Iodo-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 4-(methoxymethoxy)-2-methylphenol.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(methoxymethoxy)-2-methylbenzene.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-4-(methoxymethoxy)-2-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Iodo-4-(methoxymethoxy)-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions . In biological systems, the compound can interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-Iodo-4-(methoxymethoxy)-2-methylbenzene can be compared with other similar compounds, such as:
1-Iodo-4-methoxybenzene: This compound lacks the methoxymethoxy group and has different reactivity and applications.
4-Iodoanisole: Similar to 1-Iodo-4-methoxybenzene but with an anisole group instead of a methoxymethoxy group.
1-Iodo-2-methylbenzene: This compound lacks the methoxymethoxy group and has different chemical properties and uses.
Properties
Molecular Formula |
C9H11IO2 |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-iodo-4-(methoxymethoxy)-2-methylbenzene |
InChI |
InChI=1S/C9H11IO2/c1-7-5-8(12-6-11-2)3-4-9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
WIFVNSNPRQHHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)I |
Origin of Product |
United States |
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